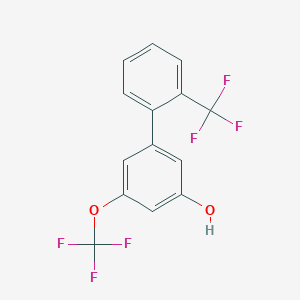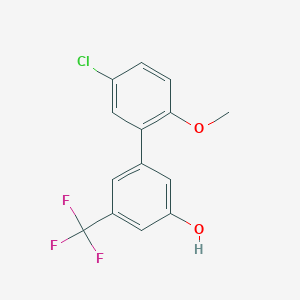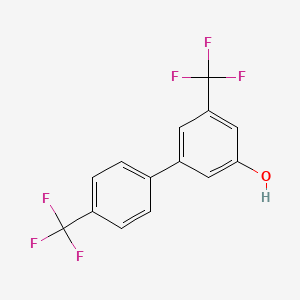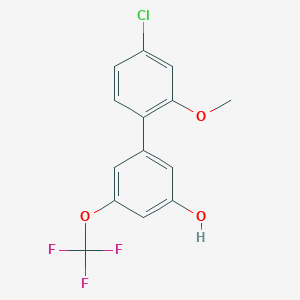
5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-CMPT-95) is a chemical compound that is widely used in scientific research applications. It is a derivative of 4-chloro-2-methoxyphenol, which is a type of phenol and is an important starting material for many synthetic processes. 5-CMPT-95 is a white crystalline solid with a melting point of 144-146°C and a purity of 95%. It is a versatile compound that has a wide range of applications in various scientific fields.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. However, it is believed that the trifluoromethyl group of the compound is responsible for its biological activity. It is thought to interact with proteins and other biological molecules, leading to changes in their structure and function. This interaction is believed to be responsible for the biological activity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% are not fully understood. However, it has been shown to have anti-inflammatory and anti-bacterial activity. It has also been shown to inhibit the growth of certain types of cancer cells. In addition, it has been shown to have antioxidant activity, which may be beneficial in preventing certain types of diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments is its high purity and stability. It is also relatively inexpensive and easy to obtain. However, it has some limitations. It is not soluble in water, so it must be dissolved in organic solvents before use. In addition, it is highly toxic and should be handled with care.
Future Directions
There are many potential future directions for research involving 5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95%. These include further research into its mechanism of action, its potential therapeutic applications, and its potential for use in industrial processes. In addition, further research could be done to explore the potential for new derivatives of 5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% that could have improved properties or different biological activities. Finally, further research could be done to explore the potential for using 5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% in nanotechnology applications.
Synthesis Methods
5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized from 4-chloro-2-methoxyphenol using a two-step process. In the first step, 4-chloro-2-methoxyphenol is reacted with trifluoroacetic anhydride in the presence of a catalyst. This reaction leads to the formation of the trifluoromethyl ether of 4-chloro-2-methoxyphenol. In the second step, this ether is reacted with potassium hydroxide to form 5-(4-chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95%.
Scientific Research Applications
5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% is used in a wide range of scientific research applications. It is used in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, dyes, and polymers. It is also used in the synthesis of fluorinated compounds such as perfluorinated compounds, which are used in various applications such as surface coatings and lubricants. 5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol, 95% is also used in the synthesis of biologically active compounds such as antibiotics and anti-cancer drugs.
properties
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O3/c1-20-13-6-9(15)2-3-12(13)8-4-10(19)7-11(5-8)21-14(16,17)18/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIAXLBVSWRSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686685 |
Source


|
| Record name | 4'-Chloro-2'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1262004-33-0 |
Source


|
| Record name | 4'-Chloro-2'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

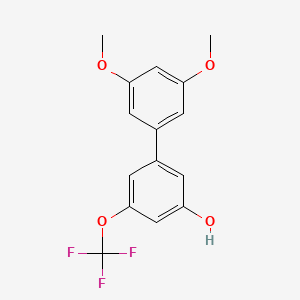


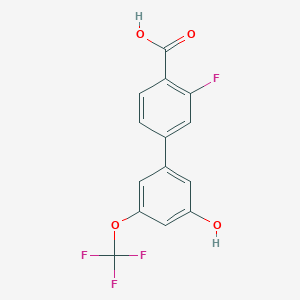
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384609.png)

![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384626.png)




